molecular formula C24H46O2 B12659712 Henicosyl acrylate CAS No. 45294-21-1

Henicosyl acrylate

Cat. No.: B12659712
CAS No.: 45294-21-1
M. Wt: 366.6 g/mol
InChI Key: OYHXRBXEKFHLIB-UHFFFAOYSA-N
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Description

Henicosyl acrylate, also known as 2-Propenoic acid, heneicosyl ester, is a chemical compound with the molecular formula C24H46O2. It is an ester formed from the reaction of acrylic acid and heneicosanol. This compound is primarily used in the production of polymers and copolymers, which have applications in various industries, including coatings, adhesives, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Henicosyl acrylate can be synthesized through the esterification of acrylic acid with heneicosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow processes. This method involves the reaction of acrylic acid with heneicosanol in the presence of a catalyst, such as triethylamine, in a tubular reactor. The continuous flow process allows for efficient production with high yields and minimal side products .

Chemical Reactions Analysis

Types of Reactions

Henicosyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

Henicosyl acrylate has several applications in scientific research:

Mechanism of Action

Henicosyl acrylate exerts its effects primarily through polymerization. The acrylate group undergoes free radical polymerization, forming long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, depending on their application. For example, in biomedical applications, the polymers can form hydrogels that mimic the extracellular matrix, promoting cell growth and tissue regeneration .

Comparison with Similar Compounds

Henicosyl acrylate is similar to other long-chain acrylate esters, such as:

This compound is unique due to its specific chain length, which provides a balance between flexibility and hydrophobicity, making it suitable for a wide range of applications.

Properties

CAS No.

45294-21-1

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

henicosyl prop-2-enoate

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(25)4-2/h4H,2-3,5-23H2,1H3

InChI Key

OYHXRBXEKFHLIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

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